molecular formula C25H22N4O4S B2726657 3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251566-06-9

3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2726657
CAS RN: 1251566-06-9
M. Wt: 474.54
InChI Key: GRKVSTVIMNYBQK-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidinones are a class of heterocyclic compounds that have been studied for their potential applications in various fields . They are part of a larger family of compounds known as thienopyrimidines, which are characterized by a thiophene ring fused with a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidinones is characterized by a thiophene ring fused with a pyrimidine ring. The presence of various substituents on the rings can significantly influence the properties of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidinones can be influenced by factors such as the specific substituents present on the rings and the overall structure of the compound. For example, these compounds often exhibit high π-electron density and planar structure, which can make them useful in applications such as organic electronics .

Scientific Research Applications

Medicinal Chemistry Applications

Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential in treating reproductive diseases by acting as GnRH receptor antagonists. These compounds have shown significant binding affinity to the human GnRH receptor, highlighting their potential in developing treatments for reproductive health issues (Guo et al., 2003). Similarly, other derivatives have been investigated for their antibacterial properties, adding to the spectrum of thieno[2,3-d]pyrimidine's applicability in addressing infectious diseases (More et al., 2013).

Material Science Applications

In material science, thieno[2,3-d]pyrimidine derivatives have been explored for their electronic properties. A novel alcohol-soluble n-type conjugated polyelectrolyte based on a thieno[3,2-d]pyrimidine derivative has demonstrated high conductivity and electron mobility, making it an excellent candidate for use as an electron transport layer in polymer solar cells. This application showcases the potential of thieno[2,3-d]pyrimidine derivatives in enhancing the efficiency of solar energy devices (Hu et al., 2015).

Antihypertensive Effects

Research on thieno[2,3-d]pyrimidine derivatives with (phenylpiperazinyl)alkyl substitution at N-3 has provided evidence of their antihypertensive effects in spontaneously hypertensive rats. These studies highlight the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in cardiovascular disease treatment (Russell et al., 1988).

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidinones can vary widely depending on their specific structure and the context in which they are used. For example, some thieno[3,2-d]pyrimidinones have been studied for their potential use in organic electronics, where they may function as semiconductors .

Future Directions

Thieno[3,2-d]pyrimidinones and related compounds are a promising area of research, with potential applications in fields such as organic electronics . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of the properties of these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, the second intermediate is 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde, and the third intermediate is 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-ylmethanol. These intermediates are then combined in a final step to form the target compound.", "Starting Materials": [ "4-ethoxyaniline", "2-chloroacetyl chloride", "thiourea", "4-ethylbenzaldehyde", "hydrazine hydrate", "sodium nitrite", "sodium acetate", "acetic acid", "sodium borohydride", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "methyl iodide", "potassium carbonate", "3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "3-(4-ethylphenyl)-1,2,4-oxadiazol-5-ylmethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "a. React 4-ethoxyaniline with 2-chloroacetyl chloride in the presence of sodium acetate and acetic acid to form 4-ethoxy-N-(2-chloroacetyl)aniline.", "b. React 4-ethoxy-N-(2-chloroacetyl)aniline with thiourea in the presence of sodium acetate and acetic acid to form 3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Synthesis of 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "a. React 4-ethylbenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-ethylbenzaldehyde hydrazone.", "b. React 4-ethylbenzaldehyde hydrazone with sodium nitrite in the presence of acetic acid to form 4-ethylbenzaldehyde diazonium salt.", "c. React 4-ethylbenzaldehyde diazonium salt with sodium acetate in the presence of acetic acid to form 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde.", "Step 3: Synthesis of 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-ylmethanol", "a. React 4-ethylbenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-ethylbenzaldehyde hydrazone.", "b. React 4-ethylbenzaldehyde hydrazone with sodium borohydride in the presence of acetic acid to form 4-ethylbenzyl alcohol.", "c. React 4-ethylbenzyl alcohol with phosphorus oxychloride in the presence of sodium hydroxide to form 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-ylmethanol.", "Step 4: Synthesis of the target compound", "a. React 3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of potassium carbonate and acetic anhydride to form 3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "b. React 3-(4-ethoxyphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3-(4-ethylphenyl)-1,2,4-oxadiazol-5-ylmethanol in the presence of potassium carbonate and acetic anhydride to form the final product." ] }

CAS RN

1251566-06-9

Molecular Formula

C25H22N4O4S

Molecular Weight

474.54

IUPAC Name

3-(4-ethoxyphenyl)-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O4S/c1-3-16-5-7-17(8-6-16)23-26-21(33-27-23)15-28-20-13-14-34-22(20)24(30)29(25(28)31)18-9-11-19(12-10-18)32-4-2/h5-14H,3-4,15H2,1-2H3

InChI Key

GRKVSTVIMNYBQK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)OCC)SC=C4

solubility

not available

Origin of Product

United States

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